Cas no 38919-26-5 (1,2-Benzenediamine, N-(2-aminophenyl)-)

1,2-Benzenediamine, N-(2-aminophenyl)-, is a diamine compound featuring two primary amine groups attached to a benzene ring, with an additional aminophenyl substituent. This structure lends it utility as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, dyes, and coordination complexes. Its bifunctional nature allows for selective reactivity, making it valuable in polymerization and crosslinking applications. The compound’s aromatic backbone enhances stability, while the amine groups facilitate derivatization for tailored chemical modifications. Suitable for controlled reactions under mild conditions, it is often employed in research and industrial settings requiring precise molecular architectures. Proper handling is advised due to potential sensitivity to oxidation.
1,2-Benzenediamine, N-(2-aminophenyl)- structure
38919-26-5 structure
Product Name:1,2-Benzenediamine, N-(2-aminophenyl)-
CAS No:38919-26-5
MF:C12H13N3
MW:199.251722097397
MDL:MFCD20690569
CID:1496158
PubChem ID:402583
Update Time:2025-05-19

1,2-Benzenediamine, N-(2-aminophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, N-(2-aminophenyl)-
    • MFCD20690569
    • Bis[2-aminophenyl]-amino
    • DB-188724
    • 27137-44-6
    • SY286581
    • N1-(2-Aminophenyl)-1,2-benzenediamine
    • 38919-26-5
    • DTXSID30328027
    • RYHXMHRMZIJLJV-UHFFFAOYSA-N
    • G65832
    • bis(2-aminophenyl)amine
    • Benzenediamine, N-(aminophenyl)-
    • N1-(2-AMINOPHENYL)BENZENE-1,2-DIAMINE
    • SCHEMBL2677107
    • MDL: MFCD20690569
    • Inchi: 1S/C12H13N3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,13-14H2
    • InChI Key: RYHXMHRMZIJLJV-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1N)C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 199.11109
  • Monoisotopic Mass: 199.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.1Ų

Experimental Properties

  • Boiling Point: 175 °C
  • PSA: 64.07
  • LogP: 3.83000

1,2-Benzenediamine, N-(2-aminophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1188424-1g
N1-(2-Aminophenyl)-1,2-benzenediamine
38919-26-5 97%
1g
$1045 2024-07-19
eNovation Chemicals LLC
Y1188424-1g
N1-(2-Aminophenyl)-1,2-benzenediamine
38919-26-5 97%
1g
$1045 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582283-1g
N1-(2-aminophenyl)benzene-1,2-diamine
38919-26-5 98%
1g
¥10350.00 2024-05-15
1PlusChem
1P023HSS-100mg
N1-(2-aminophenyl)benzene-1,2-diamine
38919-26-5 98%
100mg
$221.00 2024-05-03
1PlusChem
1P023HSS-250mg
N1-(2-aminophenyl)benzene-1,2-diamine
38919-26-5 98%
250mg
$376.00 2024-05-03
1PlusChem
1P023HSS-1g
N1-(2-aminophenyl)benzene-1,2-diamine
38919-26-5 98%
1g
$1036.00 2024-05-03
eNovation Chemicals LLC
Y1188424-1g
N1-(2-Aminophenyl)-1,2-benzenediamine
38919-26-5 97%
1g
$1045 2025-02-21

Additional information on 1,2-Benzenediamine, N-(2-aminophenyl)-

1,2-Benzenediamine, N-(2-aminophenyl)- (CAS No. 38919-26-5): An Overview of Its Properties, Applications, and Recent Research

1,2-Benzenediamine, N-(2-aminophenyl)- (CAS No. 38919-26-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceuticals. This compound, also known as N-(2-aminophenyl)-1,2-benzenediamine, is characterized by its unique molecular structure and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding this compound.

The molecular formula of 1,2-Benzenediamine, N-(2-aminophenyl)- is C10H14N4, and its molecular weight is approximately 186.24 g/mol. The compound features a benzene ring with two amine groups attached at the 1 and 2 positions, and an additional amine group attached to a phenyl ring. This structure confers unique chemical reactivity and physical properties that make it valuable in various scientific and industrial applications.

In terms of physical properties, 1,2-Benzenediamine, N-(2-aminophenyl)- is a solid at room temperature with a melting point of around 150°C. It is soluble in common organic solvents such as ethanol and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in solution-based reactions and processes.

The synthesis of 1,2-Benzenediamine, N-(2-aminophenyl)- can be achieved through several methods. One common approach involves the reaction of o-phenylenediamine with aniline in the presence of an acid catalyst. This reaction typically proceeds via the formation of an intermediate imine species, which is then reduced to yield the final product. Another method involves the catalytic hydrogenation of a corresponding nitro compound. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

In the realm of pharmaceuticals, 1,2-Benzenediamine, N-(2-aminophenyl)- has shown promise as a precursor for the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for the development of novel drugs targeting specific biological pathways. For instance, researchers at the University of California have reported the use of this compound in the synthesis of small molecules that inhibit key enzymes involved in cancer cell proliferation. These findings highlight the compound's versatility and potential therapeutic applications.

Beyond pharmaceuticals, 1,2-Benzenediamine, N-(2-aminophenyl)- has found applications in materials science and chemical synthesis. Its ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis. Additionally, it can serve as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation technologies.

In recent years, there has been growing interest in the environmental impact of organic compounds used in industrial processes. Studies have shown that 1,2-Benzenediamine, N-(2-aminophenyl)- can be biodegraded under certain conditions, making it a more environmentally friendly option compared to some other aromatic amines. However, proper handling and disposal practices are still essential to minimize any potential risks.

The safety profile of 1,2-Benzenediamine, N-(2-aminophenyl)- is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, precautions should be taken to avoid skin contact and inhalation. Safety data sheets (SDS) provide detailed information on handling procedures and emergency response measures.

In conclusion, 1,2-Benzenediamine, N-(2-aminophenyl)- (CAS No. 38919-26-5) is a multifaceted compound with a wide range of applications in chemistry and related fields. Its unique molecular structure endows it with valuable chemical properties that make it suitable for various synthetic processes and biological studies. Ongoing research continues to uncover new possibilities for its use in drug development and materials science, solidifying its position as an important molecule in modern scientific research.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited